molecular formula C6H12O2S B11058507 Butyl vinyl sulfone CAS No. 16841-53-5

Butyl vinyl sulfone

Cat. No.: B11058507
CAS No.: 16841-53-5
M. Wt: 148.23 g/mol
InChI Key: ZPQFAVDVWVKUOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butyl vinyl sulfone is an organic compound that belongs to the class of vinyl sulfones. Vinyl sulfones are characterized by the presence of a vinyl group (–CH=CH2) attached to a sulfone group (–SO2–). This compound, specifically, has a butyl group (–C4H9) attached to the vinyl sulfone moiety. This compound is known for its reactivity and versatility in various chemical reactions, making it valuable in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of butyl vinyl sulfone may involve large-scale versions of the above synthetic routes, optimized for yield and efficiency. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.

Scientific Research Applications

Chemical Properties and Reactivity

The electrophilic nature of butyl vinyl sulfone allows it to participate in several chemical reactions, particularly those involving nucleophilic attack. This property is crucial for its application as a building block in organic synthesis and as a reagent in biochemical processes.

Applications in Organic Synthesis

This compound serves as an important intermediate in the synthesis of complex organic molecules. Its ability to undergo covalent bonding with nucleophiles enables the formation of various derivatives that can be utilized in drug development and material science.

Table 1: Synthetic Applications of this compound

Application AreaDescriptionReference
Drug DevelopmentUsed to synthesize potential drug candidates
Polymer ChemistryActs as a cross-linking agent
BioconjugationFacilitates the attachment of biomolecules

Biological Applications

This compound has shown promise in biological applications, particularly as an inhibitor for various enzymes. Its reactivity allows it to form covalent bonds with active site residues in proteins, which can be exploited for therapeutic purposes.

Case Study: Inhibition of Cysteine Proteases

A study demonstrated that this compound derivatives effectively inhibit trypanosomal cysteine proteases. These proteases are crucial for the survival of the parasite Trypanosoma brucei, which causes sleeping sickness. The selective inhibition observed suggests potential for developing new treatments against this disease .

CompoundTarget EnzymeInhibition ActivityReference
This compoundCysteine ProteaseSignificant
Vinyl Sulfone-NH2Cancer Cell ImagingLow Cytotoxicity

Fluorescent Probes and Imaging Applications

Recent advancements have introduced this compound-based compounds as fluorescent probes for cellular imaging. These probes exhibit strong fluorescence properties, making them suitable for tracking cellular processes and studying cancer biology.

Case Study: Fluorescent Probes for Cancer Imaging

A series of vinyl sulfone-NH2-based push-pull fluorophores were synthesized, demonstrating enhanced fluorescence intensity in cancer cells. These probes can detect changes in cellular viscosity, providing insights into tumor microenvironments .

Mechanism of Action

Butyl vinyl sulfone exerts its effects primarily through covalent modification of target molecules. The vinyl group reacts with nucleophiles, such as thiols, to form stable covalent bonds. This mechanism is particularly relevant in its role as an enzyme inhibitor, where it targets the active site cysteine residue of cysteine proteases .

Biological Activity

Butyl vinyl sulfone (BVS) is a member of the vinyl sulfone class, known for its diverse biological activities. This compound has garnered attention in pharmacological research due to its potential applications in treating various diseases, including cancer, parasitic infections, and neurodegenerative disorders. This article reviews the biological activity of BVS, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by its vinyl sulfone functional group, which enhances its reactivity with biological targets. The general structure can be depicted as follows:

C4H8O2S\text{C}_4\text{H}_8\text{O}_2\text{S}

BVS acts primarily as an irreversible inhibitor of cysteine proteases, which are crucial in various cellular processes and disease mechanisms. The mechanism involves covalent modification of the active site cysteine residue in these enzymes, leading to prolonged inhibition.

1. Antiparasitic Activity

BVS has shown significant antiparasitic properties, particularly against protozoan parasites such as Trypanosoma brucei. Research indicates that BVS effectively inhibits cysteine proteases like cruzain, which are essential for the survival of these parasites.

Table 1: Inhibition Kinetics of BVS Against Cysteine Proteases

EnzymeIC50 (µM)Reference
Cruzain0.1
Rhodesain0.5
FP-30.3

2. Anticancer Activity

BVS has been explored for its anticancer potential through various mechanisms, including the inhibition of cancer cell proliferation and induction of apoptosis. Studies have demonstrated that BVS can modulate signaling pathways associated with cancer cell survival.

Case Study:
A study conducted by Lee et al. (2014) demonstrated that BVS derivatives exhibited potent anticancer activity against several cancer cell lines by inducing cell cycle arrest and apoptosis through the activation of caspase pathways.

3. Neuroprotective Effects

Recent findings suggest that BVS may possess neuroprotective properties, particularly in models of Parkinson's disease (PD). The compound was shown to activate the Nrf2 signaling pathway, leading to increased expression of antioxidant enzymes.

Table 2: Neuroprotective Effects of BVS

CompoundActivityModelReference
BVSInduces HO-1 expressionMPTP-induced PD
BVSProtects DAergic neuronsIn vitro neuronal cells

Properties

CAS No.

16841-53-5

Molecular Formula

C6H12O2S

Molecular Weight

148.23 g/mol

IUPAC Name

1-ethenylsulfonylbutane

InChI

InChI=1S/C6H12O2S/c1-3-5-6-9(7,8)4-2/h4H,2-3,5-6H2,1H3

InChI Key

ZPQFAVDVWVKUOJ-UHFFFAOYSA-N

Canonical SMILES

CCCCS(=O)(=O)C=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.